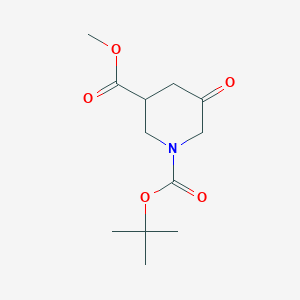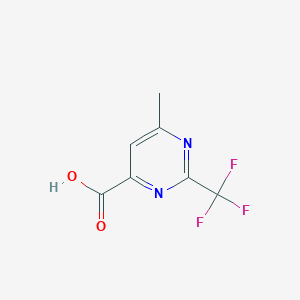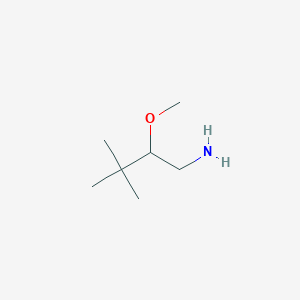
2-Methoxy-3,3-dimethylbutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Methoxy-3,3-dimethylbutan-1-amine” is a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs . It has a molecular formula of C7H17NO .
Molecular Structure Analysis
The molecular structure of “2-Methoxy-3,3-dimethylbutan-1-amine” consists of a butan-1-amine backbone with two methyl groups attached to the third carbon and a methoxy group attached to the second carbon .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methoxy-3,3-dimethylbutan-1-amine” include a molecular weight of 131.22 and a molecular formula of C7H17NO .
Wissenschaftliche Forschungsanwendungen
Catalytic Amination : Research by Bassili and Baiker (1990) explored the catalytic amination of 1-methoxy-2-propanol over nickel-on-silica, resulting in products like 2-amino-1-methoxypropane (Bassili & Baiker, 1990).
Chelated Aryllithium Reagents : Multinuclear NMR studies by Reich et al. (2001) investigated five-membered-ring amine chelated aryllithium reagents, revealing insights into their solution structures and behavior (Reich et al., 2001).
Antifungal Effects : A study by Jafar et al. (2017) synthesized and tested compounds like 4-methoxy-N,N-dimethylpyrimidin-2-amine for antifungal properties, finding them effective against certain fungi (Jafar et al., 2017).
Reaction Kinetics : Gesser, Zucco, and Nome (1995) studied the kinetics of reactions involving amines, providing insights into the reaction mechanisms and product formation (Gesser et al., 1995).
Synthetic Applications in Pharmaceuticals : Georgiadis (1976) researched the synthesis of compounds with potential applications in pharmaceuticals, including antimicrobial and anticoccidial activities (Georgiadis, 1976).
One-Pot Synthesis : D'hooghe et al. (2009) demonstrated a one-pot synthesis method for 3,3-dimethylpyrrolidine-2-carbonitriles, indicating an environmentally benign approach (D'hooghe et al., 2009).
Microbial Synthesis : Iwasaki et al. (2005) explored the microbial synthesis of chiral amines using Arthrobacter sp. KNK168, highlighting biotechnological applications (Iwasaki et al., 2005).
Chiral Discrimination : Research by Miyano et al. (1989) utilized 2′-methoxy-1,1′-binaphthyl-2-carboxylic acid for chiral discrimination of enantiomeric alcohols and amines by NMR (Miyano et al., 1989).
Chemistry of Poly(N-alkyliminoalanes) : Dozzi et al. (1980) synthesized poly(N-alkyliminoalanes) using 3-methoxy-n-propylamine, contributing to the field of organometallic chemistry (Dozzi et al., 1980).
Investigation of Radical Cation Chain Reactions : Meyer and Metzger (2003) used electrospray ionization mass spectrometry to investigate reactions proceeding via radical cations, a method applicable in various synthetic contexts (Meyer & Metzger, 2003).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-methoxy-3,3-dimethylbutan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-7(2,3)6(5-8)9-4/h6H,5,8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFYXXAOUOLMSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CN)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3,3-dimethylbutan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine](/img/structure/B1374406.png)
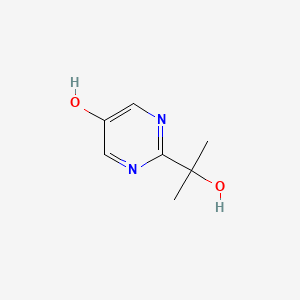

![7-amino-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-1-ol](/img/structure/B1374410.png)
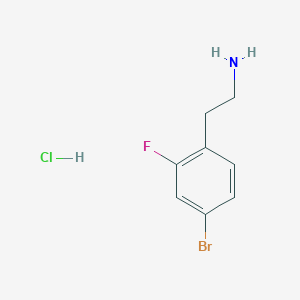
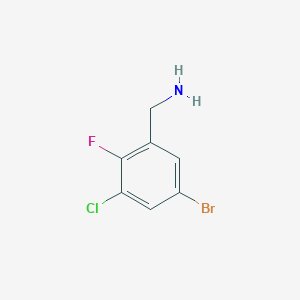

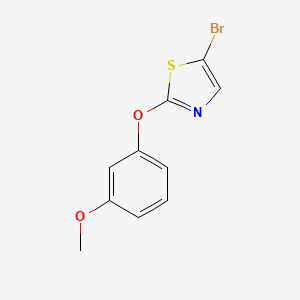
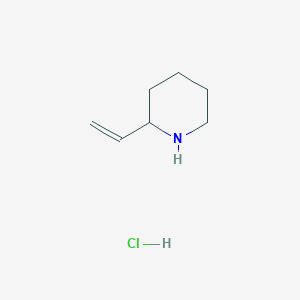
![tert-butyl 2-(methylsulfanyl)-5-oxo-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B1374416.png)

